molecular formula C9H14Cl2N2O2 B12822409 Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride

Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride

Cat. No.: B12822409
M. Wt: 253.12 g/mol
InChI Key: QMMHWVQLMUUFHN-UHFFFAOYSA-N
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Description

Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride typically involves the reaction of methyl 4-formylbenzoate with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, hydrazine derivatives, and substituted benzoates.

Scientific Research Applications

Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with a similar benzoate structure but lacks the hydrazinyl group.

    Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.

    Propyl benzoate: Similar to methyl benzoate but with a propyl group.

Uniqueness

Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and functionality. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.12 g/mol

IUPAC Name

methyl 4-(hydrazinylmethyl)benzoate;dihydrochloride

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8-4-2-7(3-5-8)6-11-10;;/h2-5,11H,6,10H2,1H3;2*1H

InChI Key

QMMHWVQLMUUFHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNN.Cl.Cl

Origin of Product

United States

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